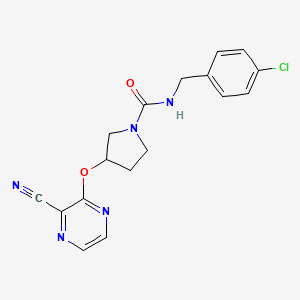
Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate” is a chemical compound with the molecular formula C9H7N3O3 . It has a molecular weight of 205.17 . The compound appears as a white to brown or grey solid .
Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES notation: COC(=O)C1=NOC(C2=NC=CN=C2)=C1 . This represents the connectivity and arrangement of atoms in the molecule.Chemical Reactions Analysis
Isoxazoles can be synthesized via different pathways using both homogeneous and heterogeneous catalysts. The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Physical And Chemical Properties Analysis
“this compound” is a white to brown or grey solid . It has a molecular weight of 205.17 and a molecular formula of C9H7N3O3 .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Research has focused on synthesizing novel compounds involving isoxazole and pyrazole moieties due to their potential biological activities. For instance, novel comenic acid derivatives containing isoxazole and isothiazole moieties have shown a synergistic effect with temozolomide, a first-line antitumor drug used in brain tumors chemotherapy (Kletskov et al., 2018). This indicates the potential of isoxazole derivatives in enhancing the efficacy of existing cancer treatments.
Corrosion Inhibition
Isoxazole derivatives have also been explored for their corrosion inhibition properties. Studies have demonstrated that pyranopyrazole derivatives, including isoxazole compounds, are effective corrosion inhibitors for mild steel in acidic environments. This has practical applications in industrial settings, where corrosion prevention is crucial for maintaining the integrity of metal structures and machinery (Yadav et al., 2016).
Antimicrobial Activities
The antimicrobial potential of pyrazole and isoxazole compounds has been widely investigated. For instance, certain pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties have shown significant antibacterial and antifungal activities, indicating their potential as leads for developing new antimicrobial agents (Hassan, 2013).
Antitumor Activity
Compounds derived from isoxazole and pyrazole have been examined for their antitumor properties. Research into novel pyrazoles, including those related to methyl 5-(2-pyrazinyl)isoxazole-3-carboxylate, has demonstrated potential mechanisms of action against various cancer cell lines, offering new avenues for cancer treatment research (Zhang et al., 2012).
Direcciones Futuras
The future directions for “Methyl 5-(2-Pyrazinyl)isoxazole-3-carboxylate” and similar compounds likely involve the development of more eco-friendly synthetic strategies . There is also potential for further exploration of their applications in drug discovery, given the prevalence of isoxazole in many commercially available drugs .
Propiedades
IUPAC Name |
methyl 5-pyrazin-2-yl-1,2-oxazole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c1-14-9(13)6-4-8(15-12-6)7-5-10-2-3-11-7/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTYOSVMGWKRUNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NOC(=C1)C2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,4-dimethoxyphenethyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2722188.png)

![5-(4-Benzylpiperazin-1-yl)-2-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B2722190.png)
![trans-4-[(6-Methylpyridin-3-yl)oxy]oxolan-3-ol](/img/structure/B2722191.png)
![2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2722193.png)
![7-(4-(3-cyclopentylpropanoyl)piperazine-1-carbonyl)-5-ethyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2722194.png)


![(R)-ethyl 1-((3-(4-bromophenyl)thiazolo[2,3-c][1,2,4]triazol-6-yl)methyl)piperidine-3-carboxylate](/img/structure/B2722201.png)


![N-[1-(3-Fluoro-4-pyridin-3-yloxyphenyl)ethyl]prop-2-enamide](/img/structure/B2722206.png)
![3-(4-butyl-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)-N-(4-chlorophenyl)propanamide](/img/structure/B2722207.png)
![N-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2722208.png)